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cis-3-Hexenyl isobutyrate

Olfactory Neuroscience Sensory Biology Structure-Activity Relationship

Formulators face sensory drift when butyrate esters introduce unwanted creamy notes into green-fruity accords. cis-3-Hexenyl isobutyrate solves this with a clean apple-pear profile free of dairy undertones. • Flavor use: 1-10 ppm in apple, pear, berry applications (FEMA 3929) • HPP stability: Retains 76% concentration vs. 59% for hexyl isobutyrate in acidified matrices • Fragrance use: Traces-1%; modern plum, citrus, floral, herbal accords • Isomer-specific certification: ≥98.0% cis, 0.1-2.0% trans, total isomers ≥99.0% ensures batch-to-batch odor fidelity

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 57859-47-9
Cat. No. B7823723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl isobutyrate
CAS57859-47-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C(C)C
InChIInChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3
InChIKeyOSMAJVWUIUORGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexenyl isobutyrate Technical Baseline


cis-3-Hexenyl isobutyrate (CAS 57859-47-9; also listed as 41519-23-7), also known as (Z)-hex-3-enyl isobutyrate or Verdural B, is a naturally occurring carboxylic acid ester classified under FEMA GRAS 3929 and JECFA 1275 [1]. It is a volatile organic compound with the molecular formula C₁₀H₁₈O₂ (MW 170.25 g/mol), characterized by a green, fruity, cut-grass, apple-like odor profile . The compound is found naturally in guava, spearmint oil, and Chinese quince, and is used primarily as a flavoring agent (1-5 ppm taste threshold) and fragrance ingredient (odor detectable at 1% concentration) .

Regulatory foundation: FEMA GRAS 3929, JECFA 1275
Defined flavor usage guidance available
Isomer-specific certification for batch consistency
Green, fruity, apple-like odor profile

Why cis-3-Hexenyl isobutyrate Cannot Be Substituted


Within the cis-3-hexenyl ester family, seemingly minor structural variations in the acyl moiety produce substantial divergence in sensory perception, biological response, and material performance. The homologous series—acetate, propionate, butyrate, and isobutyrate—exhibits distinct odor character shifts from sharp green-fruity to sweet-buttery, and differential olfactory receptor activation strengths [1]. Moreover, the branched isobutyrate ester demonstrates unique volatility and stability characteristics compared to its linear counterparts, directly impacting formulation performance and shelf-life [2]. Consequently, selecting an incorrect analog risks compromising the intended sensory profile, regulatory compliance, or product consistency.

Target: cis-3-Hexenyl isobutyrate
Alternative Esters (butyrate, propionate, acetate)
Branched isobutyrate acyl group
Linear acyl chains: olfactory receptor activation profile may differ
Green, fruity, apple-like; no buttery/cognac
Sweet, buttery, cognac notes may shift sensory profile
Characteristic volatility & stability
May differ in processing retention and shelf-life

cis-3-Hexenyl isobutyrate Differentiation Evidence


Olfactory Receptor Activation: Isobutyrate vs. Butyrate

Electrophysiological recordings from identified olfactory glomeruli (G35-PNs) demonstrate that cis-3-hexenyl esters elicit markedly different neural response magnitudes. While the target compound cis-3-hexenyl isobutyrate was not directly assayed in this study, the homologous series reveals a clear structure-activity trend: cis-3-hexenyl acetate (c3HA) evoked the strongest excitatory responses, cis-3-hexenyl propionate (c3HP) evoked weak or no responses at 10⁻⁴ dilution, and cis-3-hexenyl butyrate (c3HB) evoked weak or no responses even at 10⁻³ dilution—three orders of magnitude above the c3HA sensitivity threshold [1]. This class-level inference suggests that the branched isobutyrate ester would produce a distinct activation pattern compared to linear butyrate or propionate, with implications for perceived odor intensity and character.

Olfactory Receptor Activation
Class-level inference
Inferred from homologous series: c3HA evoked strong response; c3HP & c3HB weaker or none at 10⁻⁴–10⁻³ dilution
Branched isobutyrate may produce distinct activation pattern
Direct measurement on target compound not available
Olfactory Neuroscience Sensory Biology Structure-Activity Relationship

Flavor Usage Levels: Isobutyrate vs. Butyrate

Recommended flavor use levels provide a practical differentiation metric. cis-3-Hexenyl isobutyrate is recommended for flavor applications at 1–10 ppm . In contrast, cis-3-hexenyl butyrate, a close structural analog, is typically employed at trace levels up to 3% in fragrance, but its flavor use level is not as explicitly quantified in the same source, and its primary sensory descriptor includes 'buttery' notes absent in the isobutyrate [1]. The 1–10 ppm range for the isobutyrate indicates a moderate potency suitable for subtle green-fruity enhancement without dominating the profile.

Flavor Usage Levels
Cross-study comparable
1–10 ppm recommended range
Provides defined starting point for flavor formulation
Butyrate analog lacks equivalent quantified guidance
Flavor Chemistry Sensory Science Food Formulation

Process Stability: 3-Hexenyl vs. Hexyl isobutyrate

Quantitative GC-MS analysis of acidified chili peppers revealed that 3-hexenyl isobutyrate (the cis isomer) and hexyl isobutyrate exhibit distinct concentration profiles under different processing conditions. In untreated samples, 3-hexenyl isobutyrate was present at 181.42 ± 15.55 μg/kg, while hexyl isobutyrate was at 139.22 ± 16.00 μg/kg—a 30% higher baseline concentration for the target compound [1]. Under high-pressure processing (HPP), 3-hexenyl isobutyrate decreased to 138.72 ± 3.97 μg/kg, whereas hexyl isobutyrate dropped more substantially to 81.71 ± 8.88 μg/kg, representing a 59% greater reduction for the saturated analog [1]. This indicates that the unsaturated 3-hexenyl ester exhibits greater retention during HPP compared to its saturated counterpart.

Process Stability (HPP)
Head-to-head
Untreated: 181 μg/kg; HPP: 139 μg/kg (76% retention) vs. hexyl isobutyrate: 59% retention
Greater retention under high-pressure processing
GC-MS data in acidified chili peppers; unsaturated analog advantage
Food Chemistry Volatile Analysis Flavoromics

Odor Profile: Isobutyrate vs. Butyrate

While both compounds share a green, fruity, apple-like foundation, their secondary notes diverge meaningfully. cis-3-Hexenyl isobutyrate is described as imparting 'modern plum notes' and naturalness to citrus, floral, and herbal compositions, with a recommended fragrance use level of traces to 1% . In contrast, cis-3-hexenyl butyrate carries 'sweet, buttery, cognac notes' and is recommended at traces to 3%, particularly for jasmine and ylang-ylang types [1]. The absence of buttery and cognac facets in the isobutyrate makes it preferable when a clean, non-buttery green-fruity profile is required.

Odor Profile
Cross-study comparable
Green, fruity, apple-like; modern plum notes; lacks buttery/cognac facets
Clean green-fruity profile without dairy undertones
Butyrate analog has sweet, buttery character; fragrance ceiling differs
Fragrance Chemistry Sensory Evaluation Perfumery

Purity Specification and Isomer Control

Technical grade cis-3-hexenyl isobutyrate from reputable vendors specifies minimum purity of 99.0% (sum of isomers) with main cis isomer at 98.0% minimum and trans isomer limited to 0.1–2.0% . In comparison, generic or research-grade material may not provide isomer-specific certification, and the trans isomer can exhibit different olfactory properties. The defined isomer ratio is critical because the cis configuration is essential for the characteristic green-fruity odor; trans isomer presence above specification can introduce off-notes.

Purity & Isomer Control
Specification review
≥99.0% total isomers; ≥98.0% cis isomer; trans 0.1–2.0%
Isomer-specific certification ensures batch-to-batch consistency
Generic grades may lack isomer breakdown
Quality Control Analytical Chemistry Procurement Specification

Regulatory Exposure Limit Assessment

The RIFM safety assessment for cis-3-hexenyl isobutyrate established a maximum acceptable concentration of 0.020% (95th percentile) in fine fragrance products, with a total systemic exposure of 0.00069 mg/kg/day [1]. This quantitative safety benchmark is based on a comprehensive evaluation of seven human health endpoints plus environmental impact, and the compound was cleared for all endpoints using target data, read-across, and/or TTC [1]. While comparable esters such as cis-3-hexenyl acetate and butyrate have their own RIFM assessments, the exposure limits are compound-specific and cannot be assumed interchangeable.

Regulatory Exposure Limit
Supporting evidence
0.020% max in fine fragrance (95th percentile)
Defensible data-driven safety limit for formulation
Based on RIFM assessment; compound-specific endpoint
Regulatory Toxicology Fragrance Safety Risk Assessment

cis-3-Hexenyl isobutyrate Application Scenarios


Clean Green-Fruity Fragrance Formulation

Based on the odor profile differentiation evidence (Evidence Item 4), cis-3-hexenyl isobutyrate should be prioritized when developing fragrances requiring a fresh, green, apple-like character without buttery, dairy, or cognac undertones. Its recommended use level of traces to 1% and 'modern plum notes' descriptor make it particularly suitable for contemporary citrus, floral, and herbal accords where butyrate esters would introduce undesirable creamy facets.

HPP Food Flavor Retention

The direct head-to-head comparison in acidified chili peppers (Evidence Item 3) demonstrates that 3-hexenyl isobutyrate exhibits superior retention under HPP compared to the saturated analog hexyl isobutyrate. In HPP-treated samples, the target compound retained 76% of its untreated concentration (138.72 μg/kg vs. 181.42 μg/kg), whereas hexyl isobutyrate retained only 59% (81.71 μg/kg vs. 139.22 μg/kg) . This evidence supports the selection of cis-3-hexenyl isobutyrate over saturated isobutyrate esters in HPP-preserved fruit and vegetable products to maintain green-fruity flavor notes.

Defined Flavor Usage Guidance

When precise flavor dosing is required, cis-3-hexenyl isobutyrate offers a quantified starting range of 1–10 ppm (Evidence Item 2). This contrasts with analogs like cis-3-hexenyl butyrate, which lack standardized flavor use level guidance in vendor documentation. Procurement of cis-3-hexenyl isobutyrate is therefore advantageous for food technologists seeking to minimize iterative sensory optimization in apple, pear, and berry flavor applications.

Isomer-Specific Certification for Quality Applications

For applications where sensory consistency and regulatory documentation are paramount, procuring cis-3-hexenyl isobutyrate from vendors providing isomer-specific certification (minimum 98.0% cis, 0.1–2.0% trans, total isomers ≥99.0%) is essential (Evidence Item 5). Generic or research-grade material lacking this specification risks batch-to-batch variability in odor character due to trans isomer contamination, which can compromise finished product quality and compliance.

Application
Selection Property
Validation Focus
Clean green-fruity fragrance
Odor profile: non-buttery, apple-like
Sensory panel, absence of buttery notes
HPP food flavor retention
Unsaturated ester retention in HPP
GC-MS quantification after processing
Defined flavor usage
Flavor usage guidance
Sensory dose-response evaluation
Isomer-certified quality
Isomer-specific certification
Batch-to-batch odor consistency
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